molecular formula C11H13ClO3S B7998066 Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate

Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate

Cat. No.: B7998066
M. Wt: 260.74 g/mol
InChI Key: PRRBHYLRVNYNCY-UHFFFAOYSA-N
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Description

Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate is an organic compound with the molecular formula C10H11ClO3S It is a derivative of valeric acid, featuring a thienyl group substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate typically involves the esterification of 5-(2-chloro-5-thienyl)-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-chloro-5-thienyl)-5-oxovalerate
  • 2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol
  • 2-Chloro-5-thienyl-(5-methyl-2-furyl)methanol

Uniqueness

Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate is unique due to its specific substitution pattern on the thienyl ring and the presence of both ester and ketone functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl 5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-7(6-11(14)15-2)5-8(13)9-3-4-10(12)16-9/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRBHYLRVNYNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(S1)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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